(S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid
CAS No.: 130855-57-1
Cat. No.: VC21078559
Molecular Formula: C10H12FNO2
Molecular Weight: 197.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 130855-57-1 |
---|---|
Molecular Formula | C10H12FNO2 |
Molecular Weight | 197.21 g/mol |
IUPAC Name | (2S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid |
Standard InChI | InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1 |
Standard InChI Key | BBRMBENCQBOTHY-JTQLQIEISA-N |
Isomeric SMILES | C[C@](CC1=CC=C(C=C1)F)(C(=O)O)N |
SMILES | CC(CC1=CC=C(C=C1)F)(C(=O)O)N |
Canonical SMILES | CC(CC1=CC=C(C=C1)F)(C(=O)O)N |
Introduction
Chemical Structure and Basic Properties
Molecular Identification and Characteristics
(S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid is a modified amino acid containing a fluorine atom at the para position of the phenyl ring and a methyl group at the alpha carbon. The compound possesses the (S) stereochemistry at the alpha carbon, which is crucial for its biological activity and specificity . The three-dimensional arrangement of the molecule plays a significant role in its interaction with biological systems, particularly with amino acid transporters in cell membranes.
Table 1. Basic Chemical Properties of (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid
Property | Value |
---|---|
IUPAC Name | (2S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid |
CAS Number | 130855-57-1 |
Molecular Formula | C₁₀H₁₂FNO₂ |
Molecular Weight | 197.21 g/mol |
Chemical Structure | Fluorophenyl group at 4-position, methyl at alpha carbon |
Stereochemistry | S configuration at the alpha carbon |
The compound's structure features an amino group and a carboxylic acid functional group, making it amphoteric like natural amino acids. The presence of the fluorine atom imparts unique electronic properties, while the methyl group at the alpha carbon increases the steric bulk compared to standard amino acids like phenylalanine . These structural modifications significantly impact the compound's physicochemical properties and biological behavior.
Spectroscopic Characteristics
The compound can be characterized using various spectroscopic techniques. In nuclear magnetic resonance (NMR) spectroscopy, the fluorine atom provides a distinctive signal in ¹⁹F NMR, while the methyl group and aromatic protons present characteristic signals in ¹H NMR. Mass spectrometry typically shows a molecular ion peak at m/z 197, corresponding to its molecular weight . These spectroscopic features are essential for confirming the compound's identity and purity during synthesis and analysis.
Synthesis and Preparation Methods
Radiolabeling for Imaging Applications
For applications in PET imaging, the compound can be radiolabeled with fluorine-18 (¹⁸F) to produce (S)-2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid ([¹⁸F]FAMP) . The radiosynthesis typically employs no-carrier-added nucleophilic [¹⁸F]fluorination of suitable precursors, such as cyclic sulfamidates . This approach has been reported to yield the desired radiolabeled compound with high radiochemical purity (over 99%) and decay-corrected yields of 52-66% .
The radiolabeling process must be carefully controlled to ensure high radiochemical purity and specific activity, which are crucial parameters for PET imaging applications. The short half-life of fluorine-18 (approximately 110 minutes) necessitates efficient and rapid synthetic procedures that can be performed in automated synthesis modules .
Biological Properties and Applications
Amino Acid Transport Mechanisms
(S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid has been investigated as a substrate for amino acid transport systems, particularly system A amino acid transporters . Cell assays have demonstrated that the compound enters 9L rat gliosarcoma cells in vitro, at least partly through system A amino acid transport mechanisms . This property is particularly relevant for its application in tumor imaging, as many cancer cells exhibit upregulated amino acid transport systems.
The specificity of the compound for particular amino acid transporters depends on its stereochemistry. Studies comparing the (S)- and (R)-enantiomers have shown differences in their transport characteristics and tumor uptake profiles, with the (R)-enantiomer demonstrating higher tumor uptake in vivo in some studies . This stereochemical preference highlights the importance of the (S) configuration for specific biological interactions.
Applications in PET Imaging
One of the most significant applications of (S)-2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid is in PET imaging of brain tumors . The compound's ability to be transported into tumor cells via amino acid transport systems makes it valuable for visualizing and characterizing brain tumors, which often exhibit increased amino acid uptake compared to normal brain tissue.
Biodistribution studies in rats with intracranial 9L tumors have shown high tumor-to-normal brain ratios, ranging from 20:1 to 115:1 . This excellent contrast between tumor and normal tissue facilitates the detection and delineation of brain tumors in PET imaging studies. The compound's structural features, including the fluorine atom and methyl group, contribute to its pharmacokinetic properties and biodistribution profile.
Table 2. Key Biological Properties of (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid
Property | Characteristics | Significance |
---|---|---|
Amino Acid Transport | Substrate for system A transporters | Enables cellular uptake in tumors |
Tumor-to-Brain Ratio | 20:1 to 115:1 | Provides excellent contrast in brain tumor imaging |
Stereochemical Preference | (S)-configuration important for specific transporters | Determines biological activity and specificity |
Metabolic Stability | Enhanced by fluorine substitution | Extends in vivo half-life |
Comparative Analysis with Related Compounds
Comparison with Other Fluorinated Amino Acids
(S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid belongs to a broader family of fluorinated amino acids that have been developed for various biomedical applications . Compared to other fluorinated phenylalanine analogs, such as 2-[¹⁸F]FELP (2-[¹⁸F]fluoroethyl-L-phenylalanine), the compound shows distinctive properties due to its methyl group at the alpha carbon and the specific position of the fluorine atom .
Studies have shown that fluorinated amino acids like 2-[¹⁸F]FELP exhibit improved in vitro characteristics over other tracers such as [¹⁸F]FET, particularly regarding affinity and specificity for the system L amino acid transport system . These comparative studies highlight the importance of structural modifications in optimizing the biological properties of fluorinated amino acids for specific applications.
Structure-Activity Relationships
The relationship between the structure of (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid and its biological activity provides valuable insights for the design of improved imaging agents and pharmaceutical compounds. The fluorine atom at the para position of the phenyl ring influences the compound's lipophilicity, metabolic stability, and binding affinity for target transporters .
The alpha-methyl group represents another key structural feature that affects the compound's conformational properties and interaction with biological systems. This modification distorts the typical amino acid conformation, potentially altering its recognition by enzymes and transporters . Understanding these structure-activity relationships is crucial for the rational design of fluorinated amino acids with optimized properties for specific applications.
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